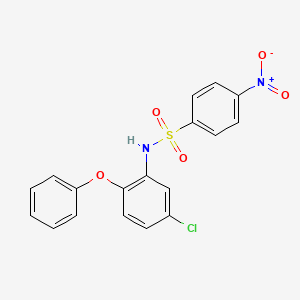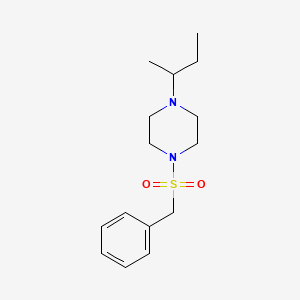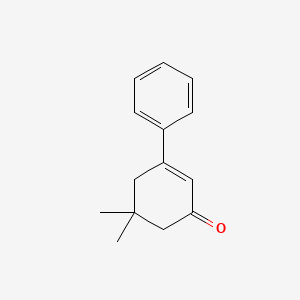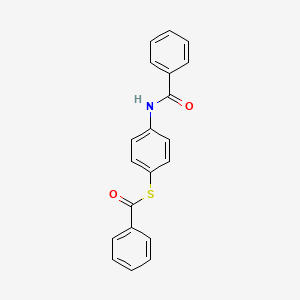
N'-(ethylsulfonyl)furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(ethylsulfonyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in various fields such as organic synthesis, medicinal chemistry, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(ethylsulfonyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with ethylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(ethylsulfonyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(ethylsulfonyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(ethylsulfonyl)furan-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of N’-(ethylsulfonyl)furan-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its potential use as a fluorescent probe suggests that it may interact with cellular components to produce fluorescence. Additionally, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbohydrazide: A precursor to N’-(ethylsulfonyl)furan-2-carbohydrazide, used in similar applications.
N’-(ethylsulfonyl)thiophene-2-carbohydrazide: A thiophene analogue with similar chemical properties and applications.
N’-(methylsulfonyl)furan-2-carbohydrazide:
Uniqueness
N’-(ethylsulfonyl)furan-2-carbohydrazide stands out due to its specific ethylsulfonyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or structural features, such as in the development of new materials or as a fluorescent probe in biological research .
Propriétés
Formule moléculaire |
C7H10N2O4S |
|---|---|
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
N'-ethylsulfonylfuran-2-carbohydrazide |
InChI |
InChI=1S/C7H10N2O4S/c1-2-14(11,12)9-8-7(10)6-4-3-5-13-6/h3-5,9H,2H2,1H3,(H,8,10) |
Clé InChI |
YFICJRPXZIRUTJ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NNC(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine](/img/structure/B15154401.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate](/img/structure/B15154405.png)
![2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B15154411.png)
![(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B15154424.png)

amino}benzamide](/img/structure/B15154435.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)

![Methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154454.png)
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15154455.png)
![1-Benzyl-3-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B15154464.png)

![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B15154486.png)
